Fmoc-dab-oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-dab-oh is a compound commonly used in peptide synthesis. It is a derivative of amino acids, specifically designed to protect the amino group during chemical reactions. This compound is often utilized in the synthesis of peptides and proteins due to its stability and ease of removal under specific conditions.
Mechanism of Action
Target of Action
Fmoc-Dab-Oh is primarily used as a building block in the synthesis of peptides . It is an orthogonally protected amino acid building block, meaning it can be selectively modified without affecting other parts of the molecule .
Mode of Action
The compound interacts with its targets through a process known as solid-phase peptide synthesis (SPPS) . During SPPS, this compound is coupled to the growing peptide chain. It has been observed that this compound shows abnormally poor coupling efficiency during spps .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis . It undergoes rapid lactamization under a series of conditions with various coupling reagents . This lactamization process can affect the efficiency of peptide synthesis.
Pharmacokinetics
It is known that the compound is stable at room temperature .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound undergoes rapid lactamization under certain conditions, which can affect its coupling efficiency . Therefore, careful control of the reaction conditions is necessary to optimize the use of this compound in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-dab-oh typically involves the protection of the amino group of an amino acid. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride and sodium azide . Another method involves the use of acid chlorides . These methods result in the formation of stable crystalline solids that can be stored at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of amino acid coupling and deprotection efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-dab-oh undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the side chains of the amino acid, potentially altering its properties.
Reduction: This reaction can be used to remove protective groups or reduce disulfide bonds in peptides.
Substitution: This reaction involves the replacement of one functional group with another, often used in the modification of peptides.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various acid chlorides . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions are typically modified peptides or amino acids with specific protective groups removed or altered. These products are then used in further synthesis or research applications.
Scientific Research Applications
Fmoc-dab-oh has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a protective group for amino acids.
Biology: It is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is used in the synthesis of peptide-based therapeutics, which can target specific diseases or conditions.
Industry: It is used in the production of high-purity peptides for research and pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid
- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylamino)benzoic acid
- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid
Uniqueness
Fmoc-dab-oh is unique due to its specific structure, which provides stability and ease of removal of the protective group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial.
Properties
IUPAC Name |
(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDRDGKSMGGBDI-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427160 |
Source
|
Record name | (2S)-4-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161420-87-7 |
Source
|
Record name | (2S)-4-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.